![molecular formula C10H13N3OS2 B3306304 3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 926254-25-3](/img/structure/B3306304.png)
3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
The compound “3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C10H13N3OS2 . It has a molecular weight of 255.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-d]pyrimidin-4-one core with a dimethylaminoethyl group and a sulfanyl group attached .Scientific Research Applications
Hybrid Catalysts in Synthesis
Thienopyrimidines, including compounds related to "3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one," have been extensively studied for their synthetic applications. These compounds are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. A review highlights the application of hybrid catalysts for the synthesis of thienopyrimidine scaffolds, emphasizing the use of organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents. This synthesis pathway is crucial for developing lead molecules for further pharmacological applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including thienopyrimidines, have shown significant promise in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer value for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). The synthesis and application of these derivatives for optoelectronic purposes have been recently reviewed, indicating the potential for these compounds in high-tech applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Electrochemical Surface Finishing and Energy Storage
The relevance of thienopyrimidines extends into electrochemical technology, particularly in electroplating and energy storage applications. A review discusses the progress in using haloaluminate room-temperature ionic liquids (RTILs) for electrochemical surface finishing and energy storage, highlighting the importance of these compounds in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Biological Activities and Pharmacological Potential
Pyrimidines, including thienopyrimidines, exhibit a wide range of biological and pharmacological activities. Research developments have shown that pyrimidine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. This significant anti-inflammatory effect, attributed to various pyrimidine derivatives, underscores their potential in developing new therapeutic agents (Rashid et al., 2021).
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-12(2)4-5-13-9(14)8-7(3-6-16-8)11-10(13)15/h3,6H,4-5H2,1-2H3,(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSYBNBNGDCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=CS2)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.